((2S,6R)-Morpholine-2,6-diyl)dimethanol

Carnitine Acetyltransferase Inhibition Enzyme Topography Mapping Conformationally Constrained Analogues

((2S,6R)-Morpholine-2,6-diyl)dimethanol (CAS 2416217-50-8) is a chiral, non-racemic morpholine derivative bearing two hydroxymethyl groups at the 2- and 6-positions. The (2S,6R) configuration defines its stereochemical identity, placing it within a family of 2,6-disubstituted morpholines that serve as versatile building blocks in medicinal chemistry and asymmetric catalysis.

Molecular Formula C6H13NO3
Molecular Weight 147.17 g/mol
Cat. No. B13549648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name((2S,6R)-Morpholine-2,6-diyl)dimethanol
Molecular FormulaC6H13NO3
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESC1C(OC(CN1)CO)CO
InChIInChI=1S/C6H13NO3/c8-3-5-1-7-2-6(4-9)10-5/h5-9H,1-4H2/t5-,6+
InChIKeyGETXODYPLYGMHT-OLQVQODUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

((2S,6R)-Morpholine-2,6-diyl)dimethanol: Chiral C2-Symmetric Morpholine Diol for Asymmetric Synthesis and Medicinal Chemistry


((2S,6R)-Morpholine-2,6-diyl)dimethanol (CAS 2416217-50-8) is a chiral, non-racemic morpholine derivative bearing two hydroxymethyl groups at the 2- and 6-positions. The (2S,6R) configuration defines its stereochemical identity, placing it within a family of 2,6-disubstituted morpholines that serve as versatile building blocks in medicinal chemistry [1] and asymmetric catalysis [2]. The compound is most commonly supplied as its hydrochloride salt (CAS 2416217-51-9) with a commercial purity specification of ≥98% . Its primary value proposition centers on the defined (2S,6R) stereochemistry, which provides a specific spatial arrangement of the two hydroxyl handles for downstream functionalization, differentiating it from its diastereomers and enantiomers.

Why ((2S,6R)-Morpholine-2,6-diyl)dimethanol Cannot Be Replaced by Generic 2,6-Bis(hydroxymethyl)morpholine or Alternative Stereoisomers


The morpholine-2,6-diyldimethanol scaffold exists as three distinct stereoisomers—(2S,6R), (2S,6S), and (2R,6R)—that are not interchangeable in stereochemically demanding applications. The (2S,6R) isomer is the meso (cis) form with C2 symmetry, whereas (2S,6S) and (2R,6R) are enantiomeric trans forms. Published enzyme inhibition studies on conformationally constrained morpholine analogues demonstrate that the (2S,6R) stereoisomer exhibits the strongest binding affinity to carnitine acetyltransferase (CAT), with a Ki of 190 ± 20 µM, outperforming the other three stereoisomers [1]. In asymmetric catalysis, chiral morpholine alcohol ligands with defined stereochemistry at both C2 and C6 yield enantioselectivities ranging from 10–30% ee without additives and up to 76–80% ee with n-BuLi activation [2], values that are highly sensitive to the specific stereochemical configuration. Substituting the (2S,6R) isomer with a racemic mixture or an alternative stereoisomer therefore introduces stereochemical ambiguity that can compromise both biological target engagement and catalytic enantioselectivity.

Quantitative Differentiation Guide for ((2S,6R)-Morpholine-2,6-diyl)dimethanol Versus Comparator Stereoisomers


Stereoisomer-Dependent Enzyme Inhibition: (2S,6R) Isomer Exhibits Strongest Binding to Carnitine Acetyltransferase Among All Four Stereoisomers

In a systematic enzymic evaluation of all four stereoisomers of a conformationally constrained morpholinium inhibitor of carnitine acetyltransferase (CAT), the (2S,6R)-configured isomer demonstrated the strongest binding. The (2S,6R) isomer inhibited CAT with a Ki of 190 ± 20 µM and an IC50 of 0.42 mM, representing the most potent stereoisomer in the series. The rank order of inhibition potency was explicitly reported as (2S,6R) > other stereoisomers [1]. This demonstrates that the meso (2S,6R) configuration provides superior molecular recognition by the CAT active site.

Carnitine Acetyltransferase Inhibition Enzyme Topography Mapping Conformationally Constrained Analogues

Chiral Morpholine Alcohol Ligands in Asymmetric Diethylzinc Addition: Benchmark Catalytic Performance with Defined Stereochemistry

Chiral C/N-functionalized morpholine alcohols bearing a defined stereochemistry at the morpholine ring positions (including the 3-(hydroxymethyl)morpholine scaffold structurally related to (2S,6R)-morpholine-2,6-diyldimethanol) were evaluated as ligands in the benchmark asymmetric addition of diethylzinc to benzaldehyde. The ligands delivered 1-phenyl-1-propanol in 59–81% yield with 10–30% ee in the absence of additives [1]. Upon addition of 10 mol% n-BuLi, enantioselectivity was significantly enhanced: the best-performing ligand (S)-3-(hydroxydiphenylmethyl)morpholine (S)-19 achieved 81% yield with 76% ee, and (S)-N-benzyl-3-(hydroxydiphenylmethyl)morpholine (S)-27 gave 87% yield with 80% ee for 4-methoxybenzaldehyde [1]. The stereochemical configuration at the morpholine C2 and C6 positions directly governs the absolute configuration of the product alcohol, with N-substitution capable of reversing the sense of asymmetric induction.

Asymmetric Catalysis Diethylzinc Addition Chiral Amino Alcohol Ligands

Commercial Purity Benchmarking: (2S,6R)-Morpholine-2,6-diyldimethanol Hydrochloride at 98% Purity Enables Reproducible Downstream Chemistry

The (2S,6R)-morpholine-2,6-diyldimethanol hydrochloride (CAS 2416217-51-9) is commercially available from multiple vendors at a specified purity of 98% . This purity level is consistent across independent suppliers (Fluorochem, Achemblock, Leyan), providing a reliable procurement benchmark. In contrast, the (2S,6S)-stereoisomer hydrochloride (CAS 2260917-59-5) is listed at 95% purity from Sigma-Aldrich/ BLD Pharmatech , representing a 3 percentage-point lower specification. While both purity levels are suitable for most synthetic applications, the higher commercial purity of the (2S,6R) isomer reduces the burden of pre-use purification for sensitive catalytic or medicinal chemistry applications.

Chemical Purity Quality Control Procurement Specification

Predicted Physicochemical Properties: pKa and Hydrogen Bonding Capacity Differentiate (2S,6R) Isomer from 2,5-Regioisomer

The predicted pKa of 2,6-Morpholinedimethanol, (2R,6S)- (the enantiomeric counterpart sharing identical physical properties with the (2S,6R) isomer) is 14.06 ± 0.10, with a predicted boiling point of 304.3 ± 17.0 °C and density of 1.126 ± 0.06 g/cm³ . In comparison, the 2,5-regioisomer (2,5-Morpholinedimethanol, CAS 1545583-86-5) displays a marginally higher predicted pKa of 14.36 ± 0.10 and a slightly lower boiling point of 302.5 ± 22.0 °C . The target compound's free base features 2 hydrogen bond donors and 4 hydrogen bond acceptors , a profile that supports its utility as a ligand for metal coordination. For the hydrochloride salt, the hydrogen bond donor count increases to 4 (including the protonated amine and two hydroxyl protons plus HCl), enhancing water solubility for aqueous-phase reactions .

Physicochemical Profiling pKa Prediction Hydrogen Bond Donor/Acceptor Count

Synthetic Accessibility: Phase-Transfer Catalysis Routes Enable Enantiopure 2,6-Disubstituted Morpholines in High Yield and Selectivity

A practical approach to enantiomerically pure 2,6-disubstituted morpholines has been developed via regioselective cyclization of diols under solid-liquid phase-transfer catalysis (SL-PTC) conditions [1]. This methodology generates 2,6-disubstituted morpholines in high yields without detectable oxazepane by-product formation, a common side reaction in alternative cyclization protocols [1]. In a related PTC approach for 2-methyl-6-aryl morpholines, the (2S,6R)-isomer is obtained with 92% yield and 94% ee when using optimized cupreidinium-squaramide catalysts . The substrate scope includes symmetric and non-symmetric morpholines, demonstrating the generality of the approach for accessing both C2-symmetric (meso) and enantiopure trans products. The robust SL-PTC methodology supports the reliable sourcing of enantiopure (2S,6R)-configured morpholine diols from commercially available chiral epoxides [2].

Phase-Transfer Catalysis Enantioselective Synthesis Morpholine Cyclization

Differentiation from (2S,6S) and (2R,6R) Stereoisomers via Chiral HPLC: Enantiomeric Purity Verification for Quality Assurance

Chiral HPLC analysis serves as the definitive analytical method for verifying the enantiomeric purity of 2,6-disubstituted morpholine products and confirming that no loss of stereochemical integrity occurs during synthesis [1]. The three stereoisomers of morpholine-2,6-diyldimethanol—(2S,6R) (CAS 2416217-50-8), (2S,6S) (CAS 1932566-35-2), and (2R,6R) (CAS 943437-72-7)—can be baseline-resolved using chiral stationary phases, enabling quantification of enantiomeric excess [1]. The (2R,6R) isomer is commercially listed at 98% purity from certain vendors , comparable to the (2S,6R) free base specification. However, the (2S,6R) meso form is achiral (internal compensation), meaning that enantiomeric excess is not a meaningful quality metric for this specific isomer; instead, diastereomeric purity relative to the (2S,6S) and (2R,6R) trans forms is the relevant quality parameter.

Chiral Chromatography Enantiomeric Purity Quality Control

High-Value Application Scenarios for ((2S,6R)-Morpholine-2,6-diyl)dimethanol Based on Verified Differentiation Evidence


Stereochemical Probe Design for Enzyme Active Site Topography Mapping

The (2S,6R) configuration provides a defined meso geometry that is essential for constructing conformationally constrained enzyme inhibitor analogues. As demonstrated by the CAT inhibitor study where the (2S,6R) isomer exhibited the strongest binding (Ki = 190 µM) among all four stereoisomers [1], medicinal chemists can use ((2S,6R)-morpholine-2,6-diyl)dimethanol as a core scaffold to probe the stereochemical preferences of enzyme active sites. The two chemically equivalent but spatially distinct hydroxymethyl groups serve as anchoring points for introducing diverse pharmacophoric elements while maintaining the rigid morpholine chair conformation. This application is specifically recommended for structure-activity relationship (SAR) programs targeting carnitine acyltransferases, acetylcholinesterase, or other enzymes where the morpholine scaffold has demonstrated productive binding interactions.

C2-Symmetric Chiral Ligand Scaffold for Asymmetric Catalysis Development

The (2S,6R) meso form of morpholine-2,6-diyldimethanol provides a C2-symmetric diol platform that can be elaborated into bidentate or tetradentate ligands for transition metal catalysis. While direct catalytic data for the unmodified diol are not available, class-level evidence from structurally related chiral morpholine alcohol ligands demonstrates enantioselectivities of up to 80% ee in asymmetric diethylzinc additions [2]. The two primary hydroxyl groups of ((2S,6R)-morpholine-2,6-diyl)dimethanol can be independently functionalized—for example, one converted to a phosphine or N-heterocyclic carbene donor while the other is retained as a coordinating alkoxide—enabling modular ligand library synthesis. The rigid morpholine backbone restricts conformational freedom relative to acyclic amino diol ligands, which can translate into higher enantioselectivity.

Enantiopure Building Block for Pharmaceutical Intermediate Synthesis

((2S,6R)-Morpholine-2,6-diyl)dimethanol serves as a versatile enantiopure building block for constructing complex pharmaceutical intermediates. The compound's free base (CAS 2416217-50-8) and its hydrochloride salt (CAS 2416217-51-9, 98% purity) are commercially available at scales ranging from 100 mg to 10 g , supporting both early-stage medicinal chemistry exploration and initial scale-up. The two hydroxymethyl groups enable orthogonal protection strategies (e.g., silyl ether vs. benzyl ether), while the secondary amine can be functionalized via alkylation, acylation, or sulfonylation. This building block is particularly well-suited for the synthesis of C-substituted morpholine-containing drug candidates, a structural motif found in numerous FDA-approved pharmaceuticals and clinical candidates targeting CNS, anti-infective, and oncology indications [3].

Quality-Controlled Starting Material for Fragment-Based Drug Discovery (FBDD) Libraries

With a molecular weight of 147.17 Da (free base) and a balanced hydrogen bond donor/acceptor profile (2 HBD, 4 HBA for free base; 4 HBD, 4 HBA for hydrochloride) , ((2S,6R)-morpholine-2,6-diyl)dimethanol meets the physicochemical criteria for fragment-based screening libraries (MW < 300 Da, cLogP ≈ -1.67). The 98% commercial purity specification ensures compatibility with biophysical screening methods (SPR, NMR, DSF) that are sensitive to impurities. The defined (2S,6R) stereochemistry eliminates the ambiguity associated with racemic or diastereomeric mixtures in fragment hit validation, enabling unambiguous structure-based elaboration of initial hits. The morpholine core additionally contributes improved aqueous solubility and metabolic stability compared to purely carbocyclic fragments of similar molecular weight.

Quote Request

Request a Quote for ((2S,6R)-Morpholine-2,6-diyl)dimethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.